molecular formula C4H3F3O2S B2976378 2-(Trifluoromethyl)-1,3-oxathiolan-5-one CAS No. 79413-31-3

2-(Trifluoromethyl)-1,3-oxathiolan-5-one

Cat. No. B2976378
CAS RN: 79413-31-3
M. Wt: 172.12
InChI Key: BYWPRQGFDWGIGV-UHFFFAOYSA-N
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Description

“2-(Trifluoromethyl)-1,3-oxathiolan-5-one” is a chemical compound. The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase the protein bind affinity .


Synthesis Analysis

The synthesis of trifluoromethyl compounds has been a topic of extensive research. Direct trifluoromethylation reaction has become one of the most efficient and important approaches for constructing carbon–CF3 bonds . A protocol for accessing a series of previously uncharted 2-deoxy-2-trifluoromethyl-D-hexopyranosides from D-glycals is disclosed .


Chemical Reactions Analysis

The trifluoromethyl group participates in various chemical reactions. Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . The trifluoromethyl group can also participate in cross-coupling reactions .

Scientific Research Applications

Stereoselective Synthesis

2-(Trifluoromethyl)-1,3-oxathiolan-5-one has been utilized in the stereoselective preparation of trifluoromethyl-containing 1,4-oxathiolane derivatives, achieved through ring expansion reactions of sulfur ylide intermediates (Zhu, Xing, & Zhu, 2006).

Electrolytic Fluorination

This compound has been involved in the highly regioselective anodic monofluorination process, employing novel supporting electrolytes to improve the yield and selectivity of fluorinated products (Higashiya, Narizuka, Konno, Maeda, Momota, & Fuchigami, 1999).

Synthesis of Biological Compounds

There is evidence of its use in the synthesis of various biological compounds, like 5-azapyrimidine and 6-azapyrimidine nucleosides, which were evaluated for their antiviral and cytotoxic activities (Liu, Luo, Mozdziesz, Lin, Dutschman, Gullen, Cheng, & Sartorelli, 2000).

Chemical Reactivity Studies

Research has also explored the peculiar reaction behavior of 2-methyl-2-phenyl-1,3-oxathiolan-5-one with various reagents, leading to the synthesis of new heterocyclic systems with potential antioxidant and cytotoxic properties (Hamama, Ibrahim, Ghaith, & Zoorob, 2017).

Synthesis of Trifluoromethylated Heterocycles

It's used in the synthesis of trifluoromethylated heterocycles, where its reaction with sulfur nucleophiles under mild conditions has been a subject of interest (Petrov & Marshall, 2011).

Enantiopure Anti-HIV Agent Precursor

A multienzymatic cascade protocol using 2-(Trifluoromethyl)-1,3-oxathiolan-5-one has successfully produced enantiopure 1,3-oxathiolane, a key precursor for anti-HIV agents (Ren, Hu, & Ramström, 2019).

Future Directions

The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals, and extensive attention has been devoted toward the development of efficient and versatile methods for introducing the CF3 group into various organic molecules . It is expected that many novel applications of trifluoromethyl compounds will be discovered in the future .

properties

IUPAC Name

2-(trifluoromethyl)-1,3-oxathiolan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3F3O2S/c5-4(6,7)3-9-2(8)1-10-3/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWPRQGFDWGIGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)OC(S1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3F3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)-1,3-oxathiolan-5-one

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